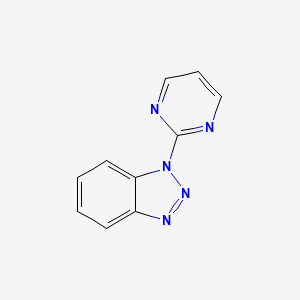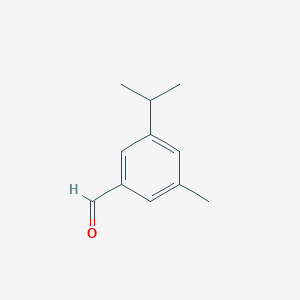
5-Isopropyl-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 3-position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where 2-hydroxy-6-isopropyl-3-methylbenzaldehyde (2-formyl carvacrol) is prepared . This reaction typically involves the use of chloroform and a strong base like sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of substituted benzaldehydes, including this compound, often employs a two-step, one-pot reduction/cross-coupling procedure . This method utilizes a stable aluminum hemiaminal as an intermediate, allowing for subsequent cross-coupling with organometallic reagents. This approach is favored for its efficiency and ability to produce high yields.
化学反应分析
Types of Reactions
5-Isopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Forms 5-isopropyl-3-methylbenzoic acid.
Reduction: Forms 5-isopropyl-3-methylbenzyl alcohol.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学研究应用
5-Isopropyl-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of 5-Isopropyl-3-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, particularly targeting superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth, making it a potential antifungal agent.
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl and methyl groups.
2-Formyl carvacrol: A closely related compound with similar structural features.
3,4,5-Trimethoxybenzaldehyde: Another substituted benzaldehyde with different substituents.
Uniqueness
5-Isopropyl-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-8H,1-3H3 |
InChI 键 |
PZTLAPMDMDWYTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)
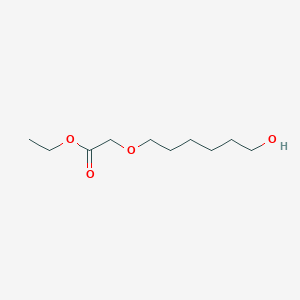

![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)

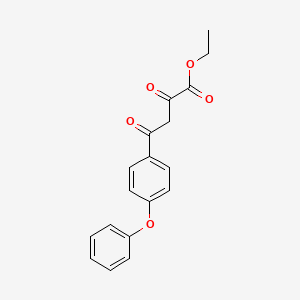

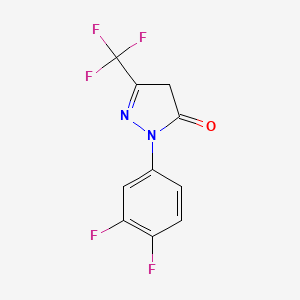

![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
